3-(4-Isopropylphenyl)-2-methylpropanal

Flavor and Fragrance Chemistry Sensory Science Perfumery Formulation

Replacing phased-out Lilial in muguet accords without compromising substantivity or stability presents a significant formulation challenge. Cyclamen Aldehyde (CAS 103-95-7) addresses this with a well-characterized, GRAS-approved safety profile and superior performance in functional fragrances. • 72-hr substantivity at 100% with 5-star rating for shampoos & fabric conditioners • Stable in alkaline systems (pH 9-10.5); ideal for liquid detergents & cleaners • Odor threshold 2.51 ng/L air-delivers airy lily-of-the-valley volume without dominating accords • Not CMR-classified; IFRA-compliant; strategically safer than Lilial for EU markets

Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
CAS No. 103-95-7
Cat. No. B042199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropylphenyl)-2-methylpropanal
CAS103-95-7
Synonymsα-Methyl-4-(1-methylethyl)benzenepropanal;  p-Isopropyl-α-methyl-hydrocinnamaldehyde;  2-Methyl-3-(4-isopropylphenyl)propionaldehyde;  2-Methyl-3-(p-isopropylphenyl)propanal;  3-(4-Isopropylphenyl)-2-methylpropanal;  3-(4-Isopropylphenyl)isobutyraldehyde; 
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC(C)C=O
InChIInChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3
InChIKeyZFNVDHOSLNRHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in propylene glycol, glycerin, water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclamen Aldehyde: Foundational Muguet Aldehyde


3-(4-Isopropylphenyl)-2-methylpropanal (CAS 103-95-7), universally known as Cyclamen Aldehyde, is a synthetic aromatic aldehyde that has served as a cornerstone muguet (lily-of-the-valley) ingredient in the flavor and fragrance industry since the 1920s [1]. As a colorless to pale yellow liquid with the molecular formula C13H18O and a molecular weight of 190.28 g/mol, it is characterized by its powerful, diffusive floral-green scent, often described with distinctive cucumber-melon and rhubarb facets [2]. It is a chiral molecule, but it is almost exclusively manufactured and used as the racemic mixture [3]. Its long-standing regulatory acceptance, including GRAS status by FEMA since 1965, underscores its foundational role in perfumery and flavor applications [1].

Racemic Manufactured and used as racemic mixture
GRAS/FEMA Regulatory acceptance since 1965
Muguet cornerstone Foundational lily-of-the-valley ingredient

Cyclamen Aldehyde: Why Substitution Fails


Simple substitution within the muguet aldehyde class is not possible due to a combination of starkly contrasting physicochemical properties and fundamentally different toxicological profiles. While other aldehydes like Hydroxycitronellal or Lilial share a similar olfactory family, they diverge significantly in parameters such as vapor pressure, substantivity, and regulatory status. Most critically, the species-specific reprotoxicity data for Cyclamen Aldehyde provides a uniquely understood and managed safety context [1]. In stark contrast, the major alternative Lilial (Butylphenyl Methylpropional) faces an ongoing EU regulatory phase-out due to its CMR 1B classification [2]. Selecting 3-(4-Isopropylphenyl)-2-methylpropanal is thus a strategic decision based on a stable, well-characterized risk profile and distinct performance attributes, as the quantitative evidence below will demonstrate.

Risk Factor
Cyclamen Aldehyde
Lilial
Olfactory potency
Moderate, volume-building
High, may dominate blend
Regulatory status
IFRA-managed; stable context
EU CMR 1B; phase-out
Reprotoxicity context
Rat-specific; human hepatocyte negative
Broad CMR classification

Cyclamen Aldehyde: Quantitative Evidence Guide


Odor Detection Threshold vs. Lilial

Cyclamen Aldehyde (2.51 ng/L air) demonstrates a significantly higher odor detection threshold compared to Lilial (Butylphenyl Methylpropional, ~0.45 ng/L air) [1]. This indicates Cyclamen Aldehyde is a less potent, more nuanced material for building fragrance volume and harmony, whereas Lilial's extreme potency requires careful management at lower dosages to avoid overpowering a blend .

Odor threshold vs. Lilial
Head-to-head
2.51 vs 0.45 ng/L air
Supports volume-builder role; lower potency aids blend harmony
Cross-study comparable; sensory context may vary
Flavor and Fragrance Chemistry Sensory Science Perfumery Formulation

Thermal Stability vs. β-Cyclodextrin Complex

A thermogravimetric (TG) analysis revealed a stark difference in thermal stability between free Cyclamen Aldehyde (Cya) and its β-cyclodextrin (βCD) inclusion complex [1]. Under the same conditions, the physical mixture of Cya and βCD showed an 18.2% decrease in mass, while the coprecipitated complex (CP) exhibited only a 4.4% decrease. This provides a direct, quantitative baseline for evaluating formulation strategies to mitigate the inherent volatility of the free aldehyde.

Thermal mass loss (TG)
Head-to-head
18.2% vs 4.4%
Complexation reduces volatility loss
Physical mixture vs. β-CD coprecipitate
Physical Chemistry Formulation Science Encapsulation Technology

Accelerated Stability vs. β-Cyclodextrin Complex

An accelerated stability study (40°C, 82% RH) directly compared the degradation of free Cyclamen Aldehyde (Cya) with its β-cyclodextrin (βCD) inclusion complex over 7 days [1]. Free Cya decreased by approximately 7.4%, while at least 29% of the Cya in the complexed form was retained. This 3.9-fold improvement in retention under harsh conditions provides a clear, quantifiable benchmark for the aldehyde's inherent stability and the performance advantage of stabilized forms.

Accelerated stability (7 d)
Head-to-head
3.9× retention improvement
Complexed form may extend shelf-life under stress
40 °C, 82% RH; β-CD complex vs free aldehyde
Formulation Stability Material Science Shelf-Life Prediction

Regulatory & Safety Profile vs. Lilial

A key differentiator is the species-specific reprotoxicity of Cyclamen Aldehyde (CA). Studies show the metabolite p-isopropyl-benzoic acid (p-iPBA) and its CoA conjugate accumulate in rat hepatocytes and testes, leading to adverse effects on sperm maturation, but this accumulation is not observed in rabbit or human hepatocytes [1]. This provides a well-defined, species-specific safety context. In contrast, Lilial (Butylphenyl Methylpropional) is classified as a CMR 1B substance in the EU, leading to an ongoing regulatory phase-out from cosmetic products [2]. This makes CA a strategically more viable long-term option.

Regulatory comparison
Class-level
CA: IFRA-managed; Lilial: EU CMR 1B phase-out
Species-specific reprotoxicity context; human hepatocyte negative
Regulatory classification differs; review lifecycle planning
Toxicology Regulatory Science Safety Assessment

Cyclamen Aldehyde: Key Application Scenarios


Functional Fragrance & Alkaline Stability

For products like liquid detergents, fabric softeners, and alkaline cleaners (pH 9-10.5), 3-(4-Isopropylphenyl)-2-methylpropanal is an ideal choice due to its exceptional stability in alkaline environments [1]. Its robust performance, rated 5-stars for substantivity in fabric conditioner and shampoo by Givaudan, makes it a reliable workhorse for imparting a consistent, diffusive floral-green freshness throughout the product lifecycle [2].

Voluminous Floral Bouquet Creation

Leverage its moderate potency (odor threshold of 2.51 ng/L air) [3] and high substantivity (72 hours at 100%) [4] to build the airy, expansive volume of a lily-of-the-valley or lilac accord. Its ability to blend seamlessly with ionones, rose notes, and other floral materials, while contributing a distinctive cucumber-melon freshness, makes it an essential tool for creating complex, modern floral signatures where high-impact alternatives like Lilial would dominate and unbalance the formula [3].

Regulated Market Procurement (EU Cosmetics)

For companies formulating for the European Union or other regions aligning with EU cosmetic regulations, 3-(4-Isopropylphenyl)-2-methylpropanal is a strategically safe procurement choice. Unlike its primary competitor Lilial, which faces an ongoing regulatory phase-out due to its CMR 1B classification, Cyclamen Aldehyde maintains a stable and well-understood regulatory position [5]. Its species-specific toxicological profile has been thoroughly investigated, providing a clear risk assessment framework for compliance [6].

Controlled-Release & Encapsulation Research

Due to its inherent volatility (vapor pressure of ~0.009 mmHg at 25°C) and susceptibility to degradation under heat and humidity , this compound serves as an excellent model substrate for research into encapsulation technologies. Studies have demonstrated that forming a β-cyclodextrin inclusion complex can improve its retention by nearly 4-fold under accelerated stability conditions, providing a clear and quantifiable target for formulation development and analysis [7].

Application
Selection Property
Validation Focus
Alkaline-stable fragrance formulation
Alkaline stability, substantivity
Scent longevity under alkaline conditions
Floral accord volume-building
Moderate odor potency, high substantivity
Diffusive, blend-harmonious muguet character
EU/IFRA-compliant procurement
Non-CMR classification, IFRA Standard
Species-specific reprotoxicity review, regulatory stability
Encapsulation model substrate
Inherent volatility and thermal lability
Complexation efficiency and retention improvement

Technical Documentation Hub

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